molecular formula C19H23ClN2OS B12589846 Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- CAS No. 647011-41-4

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-

Cat. No.: B12589846
CAS No.: 647011-41-4
M. Wt: 362.9 g/mol
InChI Key: PQXAEAIEKVPEHC-UHFFFAOYSA-N
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Description

The compound Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- is a substituted benzamide derivative characterized by a 4-chlorobenzamide core linked to a pyridine ring bearing methylthio (-SMe) and pentyl (-C₅H₁₁) substituents. Its structure combines a benzamide moiety with a heteroaromatic pyridine system, which may confer unique physicochemical and biological properties.

The methylthio group enhances lipophilicity and may influence binding interactions, while the pentyl chain could modulate bioavailability or environmental persistence. The pyridine ring’s nitrogen atom may participate in hydrogen bonding or coordination chemistry, depending on the application context.

Properties

CAS No.

647011-41-4

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

4-chloro-N-[(2-methylsulfanyl-6-pentylpyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C19H23ClN2OS/c1-3-4-5-6-17-12-9-15(19(22-17)24-2)13-21-18(23)14-7-10-16(20)11-8-14/h7-12H,3-6,13H2,1-2H3,(H,21,23)

InChI Key

PQXAEAIEKVPEHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent, with reaction temperatures maintained at around 40°C for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.

Scientific Research Applications

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzamide derivatives have shown efficacy, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methylthio groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pyridinyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Substituted benzamides are a diverse class of compounds with applications ranging from pesticides to catalysts. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Target Compound 4-chloro, pyridinylmethyl (methylthio, pentyl) Hypothesized agrochemical/catalytic -
4-chloro-N-(cyanoethoxymethyl)benzamide Cyanoethoxymethyl (-CH₂OCH₂CH₂CN) Pesticide (Zarilamid)
L1 () 3-fluorobenzyl, methylcarbamothionyl Catalyst in Suzuki coupling reactions
4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide Morpholinyl ethyl (-CH₂CH₂N-morpholine) Pharmacological (e.g., CNS modulation)

Key Comparisons:

Substituent Effects on Bioactivity Zarilamid (): The cyanoethoxymethyl group enhances solubility and systemic uptake in plants, making it effective as a pesticide. L1 Ligand (): The 3-fluorobenzyl and thiourea groups in L1 facilitate coordination to metal catalysts, enabling efficient C-C coupling. The target compound’s pyridine ring could similarly act as a ligand, though steric hindrance from the pentyl chain might reduce catalytic efficiency compared to L1 .

Physicochemical Properties Lipophilicity: The pentyl chain in the target compound likely confers higher logP values compared to Zarilamid (cyanoethoxymethyl) or L1 (fluorobenzyl). This property may favor agrochemical applications requiring foliar absorption or soil retention. Stability: Methylthio groups are prone to oxidation, which could limit the target compound’s shelf-life compared to analogs like Zarilamid. Patent data () highlights formulation strategies (e.g., copolymerization) to stabilize similar benzamides, suggesting analogous challenges for the target compound .

Synthetic and Catalytic Relevance

  • Ligands like L1-L3 () demonstrate that benzamide derivatives with electron-withdrawing substituents (e.g., -Cl, -F) enhance catalytic activity in Suzuki reactions. The target compound’s 4-chloro and methylthio groups may similarly stabilize transition metals, though its bulky pentyl group could reduce reactivity compared to smaller analogs .

Research Findings and Data

  • Catalytic Activity : In Suzuki coupling, L1 achieved 85–92% conversion of aryl halides, whereas bulkier ligands (e.g., L3) showed reduced efficiency (60–75%). The target compound’s pentyl substituent may place it closer to L3 in performance .
  • Pesticide Efficacy: Zarilamid’s cyano group enables rapid uptake in plant tissues, with field trials showing 90% pest mortality. The target compound’s methylthio group, if oxidized to methylsulfonyl, might reduce bioavailability compared to Zarilamid .

Critical Analysis of Evidence

  • Contradictions : While emphasizes pesticidal applications for benzamides, focuses on catalysis. The target compound’s structure bridges both domains, but direct evidence for either application is lacking.
  • Gaps: No data on the target compound’s toxicity, environmental fate, or synthetic routes were found. Further studies are needed to clarify its primary use.

Biological Activity

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- (CAS Number: 647011-41-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C19H23ClN2OS
  • Molecular Weight : 362.91672 g/mol
  • Appearance : Solid form with specific solubility characteristics relevant for biological assays.

The biological activity of benzamide derivatives often relates to their ability to interact with specific biological targets, including enzymes and receptors. For instance, benzamides have been studied for their role as inhibitors of histone deacetylases (HDACs), which are important in cancer therapy. The substitution patterns on the benzamide core can significantly affect its potency and selectivity.

Biological Activity

  • Antitumor Activity :
    • Studies have shown that benzamide derivatives exhibit significant antitumor properties. For example, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cancer cells, indicating strong inhibitory effects on solid tumors . This suggests that benzamide derivatives may be explored further as potential anticancer agents.
  • Insecticidal and Fungicidal Properties :
    • Research has highlighted the larvicidal activity of benzamide derivatives against mosquito larvae. A series of compounds showed varying degrees of effectiveness, with some achieving 100% mortality at concentrations as low as 10 mg/L .
    • Additionally, fungicidal activities were assessed against various fungi, revealing that certain derivatives outperformed established fungicides like fluxapyroxad .

Case Study 1: Antitumor Efficacy

A derivative of benzamide was evaluated in vitro for its ability to inhibit HDAC3. The study reported a potent inhibition with an IC50 value of 95.48 nM, alongside significant antiproliferative effects on tumor cells . This highlights the potential for further development in cancer therapeutics.

Case Study 2: Insecticidal Activity

In a bioassay targeting mosquito larvae, several benzamide derivatives were tested. Compound 7a showed remarkable efficacy with a death rate of 100% at 10 mg/L concentration . This finding underscores the potential application in pest control.

Table 1: Antitumor Activity of Benzamide Derivatives

CompoundTarget Cell LineIC50 (μM)
Benzamide Derivative AHepG21.30
SAHA (Control)HepG217.25

Table 2: Insecticidal Activity Against Mosquito Larvae

CompoundConcentration (mg/L)Death Rate (%)
Compound 7a10100
Compound 7b1010
Compound 7h1020

Table 3: Fungicidal Activity Against Fungi

CompoundTarget FungusInhibition (%)
Compound 7hBotrytis cinereal90.5
FluxapyroxadBotrytis cinereal63.6

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